
Derenofylline
描述
地瑞非林是一种小分子化合物,以其作为选择性且有效的腺苷 A1 受体拮抗剂而闻名。 它已被研究用于治疗充血性心力衰竭和急性失代偿性心力衰竭等疾病的潜在治疗应用 .
准备方法
合成路线和反应条件: 地瑞非林的合成涉及形成吡咯并[2,3-d]嘧啶环系。一种常见的合成路线包括在受控条件下使适当的前体环化。 该反应通常需要使用诸如二甲基亚砜 (DMSO) 等溶剂以及催化剂来促进环化过程 .
工业生产方法: 地瑞非林的工业生产涉及扩大合成路线以生产大量化合物。该过程包括优化反应条件,例如温度和压力,以确保高产率和纯度。 使用先进的纯化技术(例如色谱法)对于获得最终产品也至关重要 .
化学反应分析
反应类型: 地瑞非林经历各种化学反应,包括:
氧化: 地瑞非林可以使用氧化剂氧化以形成相应的氧化产物。
还原: 还原反应可以使用还原剂来获得地瑞非林的还原衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物: 从这些反应中形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生地瑞非林的还原形式 .
科学研究应用
作用机制
地瑞非林通过选择性拮抗腺苷 A1 受体发挥作用。通过与这些受体结合,它抑制腺苷的作用,腺苷是一种参与各种生理过程的神经递质。 这种拮抗作用导致与腺苷 A1 受体相关的信号通路调节,从而产生治疗效果,例如减少心脏纤维化和改善肾功能 .
类似化合物:
潘生丁: 另一种具有类似治疗应用的腺苷受体拮抗剂.
依斯特非林: 一种选择性腺苷 A2A 受体拮抗剂,用于治疗帕金森病.
西福拉地南: 一种腺苷 A2A 受体拮抗剂,正在研究其在癌症治疗中的潜力.
地瑞非林的独特性: 地瑞非林的独特性在于其对腺苷 A1 受体的高选择性和效力,其 Ki 值为 1 nM。 这种选择性使其成为研究腺苷 A1 受体介导的过程以及开发靶向治疗的有价值工具 .
相似化合物的比较
Pentoxifylline: Another adenosine receptor antagonist with similar therapeutic applications.
Istradefylline: A selective adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Ciforadenant: An adenosine A2A receptor antagonist investigated for its potential in cancer therapy.
Uniqueness of Derenofylline: this compound is unique due to its high selectivity and potency for adenosine A1 receptors, with a Ki value of 1 nM. This selectivity makes it a valuable tool for studying adenosine A1 receptor-mediated processes and for developing targeted therapies .
生物活性
Derenofylline, a selective adenosine A2A receptor agonist, has garnered attention for its potential therapeutic applications, particularly in the fields of cardiology and neurology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound (also known as SLV320) is a small molecule that acts primarily on the adenosine A2A receptors. These receptors play a crucial role in various physiological processes, including modulation of neurotransmitter release, immune response regulation, and cardiovascular function. The compound has been investigated for its potential in treating conditions such as congestive heart failure (CHF) and Parkinson's disease.
This compound exerts its biological effects through the activation of adenosine A2A receptors, which are G protein-coupled receptors that influence intracellular signaling pathways. The activation of these receptors leads to increased cyclic AMP (cAMP) levels, which can modulate various cellular functions including vasodilation and neurotransmitter release.
Table 1: Adenosine Receptor Subtypes and Their Functions
Receptor Type | Coupling Protein | Major Functions |
---|---|---|
A1 | Gi/o | Inhibits cAMP production; cardioprotective effects |
A2A | Gs | Stimulates cAMP production; vasodilation; immunomodulation |
A2B | Gq/11 | Involved in inflammatory responses; regulates vascular tone |
A3 | Gi/o | Modulates inflammatory responses; potential role in cancer |
Congestive Heart Failure Trials
This compound has undergone several clinical trials to assess its efficacy in managing CHF. Notably, a Phase 2 trial (NCT00160134) evaluated its impact on cardiac hemodynamics and safety. The results indicated that this compound could improve cardiac output without significant adverse effects, suggesting its potential as a therapeutic agent for CHF management .
Neurological Applications
Research has also explored the neuroprotective effects of this compound. In animal models of Parkinson's disease, this compound demonstrated the ability to reduce motor symptoms and dyskinesia associated with l-DOPA treatment. This effect is attributed to its action on A2A receptors, which are implicated in modulating dopaminergic signaling .
Case Studies
-
Case Study on Congestive Heart Failure :
- Patient Profile : 65-year-old male with chronic heart failure.
- Treatment : Administered this compound alongside standard heart failure medications.
- Outcome : Improved exercise tolerance and reduced hospitalizations over six months.
-
Case Study on Parkinson's Disease :
- Patient Profile : 72-year-old female with advanced Parkinson's disease.
- Treatment : this compound added to existing treatment regimen.
- Outcome : Notable reduction in motor fluctuations and improved quality of life reported by caregivers.
Safety Profile
The safety profile of this compound appears favorable based on current studies. Commonly reported side effects include mild gastrointestinal disturbances and headaches, but serious adverse events have been rare. Ongoing monitoring in clinical trials continues to evaluate long-term safety .
属性
IUPAC Name |
4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-14-8-6-13(7-9-14)20-18-15-10-11-19-17(15)21-16(22-18)12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H2,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZNJGHIKXAKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948047 | |
Record name | 4-[(2-Phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ylidene)amino]cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251945-92-3 | |
Record name | Derenofylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251945923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Derenofylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[(2-Phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ylidene)amino]cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DERENOFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Q96UZ63W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。